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(1-(Pyridin-3-yl)piperidin-2-yl)methanol

Cat. No.: B11901299
M. Wt: 192.26 g/mol
InChI Key: CZIYNEQPVGDEDC-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) and Pyridine (B92270) Scaffolds in Medicinal Chemistry and Chemical Biology

Piperidine and pyridine rings are fundamental structural motifs, frequently described as "privileged scaffolds," in the realm of medicinal chemistry and drug discovery. Their prevalence is underscored by their presence in a vast number of FDA-approved drugs and biologically active natural products. patsnap.comchemrxiv.org

The piperidine scaffold, a saturated six-membered ring containing one nitrogen atom, is one of the most common heterocycles found in pharmaceuticals. nih.govdntb.gov.uagoogle.com Its non-planar, chair-like conformation provides a three-dimensional framework that is ideal for creating molecules that can interact with the complex binding sites of biological proteins. ijnrd.org This structural feature is critical in modern drug design, which often seeks to move away from flat, two-dimensional molecules. The piperidine ring is a cornerstone in drugs targeting the central nervous system (CNS), as well as in anticancer, antiviral, analgesic, and antihistamine agents. google.comijnrd.org Introducing chiral piperidine scaffolds can modulate physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce cardiac toxicity. modechem.com

The pyridine ring, an aromatic analogue of benzene (B151609) with one nitrogen atom, is also a key component in over 7000 existing drug molecules. patsnap.comnih.gov Its nitrogen atom can act as a hydrogen bond acceptor and can be ionized, which can enhance the solubility and bioavailability of a drug molecule. ingentaconnect.com The pyridine scaffold is found in numerous therapeutic agents, including anticancer drugs, CNS modulators, antibiotics, and antivirals. ingentaconnect.comresearchgate.net Its inclusion in a molecule can significantly impact biochemical potency and metabolic stability. nih.gov A 2014-2023 analysis of FDA-approved drugs revealed that 54 contained a pyridine ring, with the largest number being anticancer agents, followed by drugs targeting the CNS. researchgate.net

Overview of (1-(Pyridin-3-yl)piperidin-2-yl)methanol within Nitrogen Heterocyclic Chemistry

This compound, identified by the CAS number 1823868-96-7, is a distinct molecule that covalently links the pyridine and piperidine scaffolds. bldpharm.com Structurally, it features a pyridine ring attached via its 3-position to the nitrogen atom of a piperidine ring. The piperidine ring is further substituted at the 2-position with a hydroxymethyl (-CH₂OH) group. nih.gov

This compound belongs to the broad class of N-aryl piperidines, where the aryl group is specifically a heteroaromatic pyridine ring. The linkage creates a core structure with several key features relevant to medicinal chemistry:

A Chiral Center: The carbon atom at the 2-position of the piperidine ring, which bears the methanol (B129727) group, is a chiral center. This means the compound can exist as different stereoisomers, which may have distinct biological activities and properties.

Hydrogen Bonding Capabilities: The molecule possesses multiple sites for hydrogen bonding: the nitrogen atom in the pyridine ring, the nitrogen in the piperidine ring, and the hydroxyl group of the methanol substituent. These are crucial for molecular recognition and interaction with biological targets.

Combined Properties: The structure synergistically combines the aromatic, electron-accepting nature of the pyridine ring with the flexible, three-dimensional, and basic character of the piperidine ring.

While specific research detailing the synthesis or pharmacological activity of this compound is not extensively published in publicly available literature, its constituent parts suggest its potential as a valuable building block in drug discovery programs. modechem.combldpharm.com General synthetic strategies for N-(hetero)aryl piperidines often involve methods like the Zincke imine intermediate pathway or catalytic cross-coupling reactions. chemrxiv.org The reduction of substituted pyridines is also a common route to obtaining the corresponding piperidines. nih.gov

Historical Development and Pharmacological Relevance of Structurally Related Compounds

The therapeutic potential of molecules containing the pyridyl-piperidine framework is well-established through numerous clinically significant compounds. The development of these related structures provides a clear rationale for the continued interest in scaffolds like this compound.

A prominent class of related compounds is the 3-arylpiperidines . These molecules have been investigated since the 1980s for their potent dopaminergic activities, leading to treatments for neuropsychiatric disorders. ingentaconnect.com A key example is (-)-Preclamol , a selective D2-like dopamine (B1211576) autoreceptor agonist developed for its potential as an antipsychotic agent for conditions like schizophrenia and Parkinson's disease. ingentaconnect.comsnnu.edu.cn Its synthesis has been approached through various methods, including the palladium-catalyzed arylation of a piperidinone precursor followed by reduction. ingentaconnect.com

Another critical, structurally related drug is Niraparib , an orally active poly (ADP-ribose) polymerase (PARP) inhibitor used in oncology, particularly for certain types of ovarian cancer. acs.orggoogle.com Niraparib features a piperidine ring substituted at the 3-position with a phenyl group that is, in turn, linked to an indazole carboxamide. Its development has spurred the creation of novel asymmetric syntheses, including chemo-enzymatic methods and copper-catalyzed N-arylation, to produce the required chiral 3-aryl-piperidine intermediate efficiently. nih.govacs.orgthieme-connect.com

The synthesis of N-aryl piperidine derivatives has also been explored for other therapeutic targets. For instance, N-aryl-piperidine derivatives have been designed as potent agonists for the human histamine (B1213489) H3 receptor, with potential applications in treating neurological and cognitive disorders. nih.gov Furthermore, nitrosourea (B86855) derivatives incorporating a piperidine or pyridine carrier have been synthesized and evaluated as potential anticancer agents. nih.gov

The table below highlights some pharmacologically relevant compounds that are structurally related to the core N-aryl piperidine motif.

Compound NameStructural ClassPharmacological Relevance/Target
(-)-Preclamol 3-(Hydroxyphenyl)piperidineSelective D2-like dopamine presynaptic agonist; antipsychotic. ingentaconnect.comsnnu.edu.cn
Niraparib 3-ArylpiperidinePoly (ADP-ribose) polymerase (PARP) inhibitor; anticancer agent. acs.orggoogle.comgoogle.com
N'- (1-Benzyl-4-piperidinyl)-N-(2-chloroethyl)-N-nitosourea 4-Substituted PiperidineAnticancer activity against leukemia and brain tumors. nih.gov
1-Aryl-4-((1H-imidazol-4-yl)methyl)piperidines N-Aryl-piperidineHuman histamine H3 receptor agonists. nih.gov

These examples demonstrate the historical and ongoing importance of the pyridyl-piperidine and, more broadly, the N-aryl piperidine scaffolds in developing impactful medicines. The continued exploration of new derivatives, such as this compound, is a logical progression in the quest for novel therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2O B11901299 (1-(Pyridin-3-yl)piperidin-2-yl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

(1-pyridin-3-ylpiperidin-2-yl)methanol

InChI

InChI=1S/C11H16N2O/c14-9-11-4-1-2-7-13(11)10-5-3-6-12-8-10/h3,5-6,8,11,14H,1-2,4,7,9H2

InChI Key

CZIYNEQPVGDEDC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)CO)C2=CN=CC=C2

Origin of Product

United States

Synthetic Methodologies for 1 Pyridin 3 Yl Piperidin 2 Yl Methanol

Retrosynthetic Analysis of the (1-(Pyridin-3-yl)piperidin-2-yl)methanol Framework

A retrosynthetic analysis of this compound identifies several key disconnections that form the basis of its synthesis. The primary bonds targeted for disconnection are the N-aryl bond between the piperidine (B6355638) and pyridine (B92270) rings, and the C-C bond connecting the piperidine ring to the hydroxymethyl group.

One common strategy involves the disconnection of the N-aryl bond, leading to piperidine-2-yl-methanol and a 3-halopyridine as key intermediates. The forward synthesis would then involve an N-arylation reaction, such as a Buchwald-Hartwig amination or a nucleophilic aromatic substitution.

Alternatively, disconnecting the C-C bond of the hydroxymethyl group suggests a precursor such as 1-(pyridin-3-yl)piperidine-2-carboxylic acid or its corresponding ester. The final step in this synthetic route would be the reduction of the carboxylic acid or ester to the primary alcohol. google.com

Established Synthetic Routes for Core Piperidine Structures

The synthesis of the substituted piperidine core is a critical aspect of forming this compound. Various established routes are employed to construct and functionalize this heterocyclic system.

Multi-Step Synthesis from Commercial Precursors

The construction of the this compound scaffold is often achieved through multi-step sequences starting from readily available commercial precursors. A common approach begins with the synthesis of substituted pyridines which are then hydrogenated to form the corresponding piperidines. For instance, a substituted pyridine can be coupled with another aromatic group via a Suzuki coupling reaction, followed by quaternization to activate the pyridine ring for subsequent reduction. nih.gov The reduction of the pyridine ring to a piperidine is a fundamental process in this context. nih.gov

Another multi-step approach may involve the initial synthesis of a functionalized piperidine, which is then coupled with the pyridine moiety. For example, a piperidine with a protected hydroxyl group or a precursor functional group at the 2-position can be prepared and subsequently arylated.

Reductive Amination Strategies for Piperidine Ring Formation

Reductive amination is a powerful and versatile strategy for the formation of the piperidine ring. This method typically involves the cyclization of a linear precursor containing an amine and a carbonyl group (or a functional group that can be converted to a carbonyl group). For instance, a 1,5-dicarbonyl compound can react with an amine to form an enamine or iminium ion intermediate, which then undergoes intramolecular cyclization and reduction to yield the piperidine ring. nih.gov

Recent advancements have highlighted novel reductive amination/aza-Michael cyclization strategies for the synthesis of N-aryl piperidines from precursors like 2-methylene-5-oxohexanoates. nih.gov Additionally, rhodium-catalyzed reductive transamination of pyridinium (B92312) salts with an aryl amine provides a direct route to N-aryl piperidines. This process involves the reduction of the pyridinium salt to a dihydropyridine (B1217469) intermediate, which, after hydrolysis and subsequent reductive amination, yields the desired N-aryl piperidine. nih.govacs.org

Nucleophilic Alkylation of Piperidine Intermediates

The introduction of the pyridin-3-yl group onto the piperidine nitrogen is often accomplished via nucleophilic alkylation or arylation. A common method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between a piperidine intermediate and a halo- or triflyloxy-substituted pyridine. This method is highly versatile but can be challenging with less reactive electron-rich aryl chlorides or certain heteroaryl substrates. nih.gov

Another approach is the nucleophilic aromatic substitution (SNAr) reaction, where a piperidine acts as the nucleophile, displacing a leaving group (such as a halogen) from an electron-deficient pyridine ring. nih.govnih.gov The success of this reaction is highly dependent on the electronic properties of the pyridine substrate.

Ester Reduction Approaches to Form the Hydroxymethyl Group

The hydroxymethyl group at the 2-position of the piperidine ring is commonly introduced by the reduction of a corresponding carboxylic acid ester. This transformation is a reliable and high-yielding step in the synthesis. Precursors such as N-Boc-pipecolic acid methyl ester can be synthesized and then the ester group is reduced to the alcohol.

Powerful reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (B1222165) in combination with other reagents are frequently used for this reduction. For example, a patent describes the reduction of a pyridine-3-carboxylic acid derivative to the corresponding methanol (B129727) using a metal hydride solution. google.com The choice of reducing agent and reaction conditions is crucial to avoid side reactions, such as the over-reduction of other functional groups present in the molecule.

Cascade Reactions for Stereoselective Piperidine Ring Construction

Cascade reactions, where multiple bond-forming events occur in a single pot, offer an efficient and stereoselective means of constructing the piperidine ring. These reactions can rapidly build molecular complexity from simple starting materials. An example is the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes, which proceeds through an enamine intermediate to form the piperidine ring. nih.gov

Chemo-enzymatic cascades have also emerged as a powerful tool. A stereoselective one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined piperidines. nih.gov This method allows for a dynamic kinetic resolution, yielding highly enantioenriched products. nih.gov Furthermore, organophotocatalyzed [1+2+3] strategies have been developed for the one-step synthesis of substituted 2-piperidinones, which can serve as precursors to piperidines. nih.gov

Catalytic Hydrogenation of Pyridine Derivatives to Piperidines

The catalytic hydrogenation of pyridine rings to form piperidine structures is a fundamental and widely employed transformation in the synthesis of numerous nitrogen-containing heterocyclic compounds. researchgate.net This method is particularly relevant for the synthesis of this compound, where the piperidine core is a crucial structural motif.

A common approach involves the use of heterogeneous catalysts such as platinum(IV) oxide (PtO₂), also known as Adams' catalyst. asianpubs.org The hydrogenation of substituted pyridines using PtO₂ can be effectively carried out in a protic solvent like glacial acetic acid under hydrogen pressures ranging from 50 to 70 bar. researchgate.netasianpubs.org These reactions are typically performed at room temperature, offering a mild and efficient route to the corresponding piperidine derivatives. asianpubs.org The use of clean hydrogen gas as the reducing agent makes this a relatively environmentally friendly method, as it avoids the formation of significant waste products. asianpubs.org

The choice of catalyst and reaction conditions is critical and can be influenced by the nature of the substituents on the pyridine ring. researchgate.net While platinum-based catalysts are common, other metals such as palladium, rhodium, ruthenium, and nickel have also been investigated for the hydrogenation of pyridines. asianpubs.org For instance, ruthenium dioxide has been used at high temperatures and pressures, while rhodium on carbon can be effective under lower atmospheric pressures. asianpubs.org Acidic conditions are often beneficial, particularly when selective reduction of the heterocyclic ring is desired in the presence of other reducible functional groups. asianpubs.org

The general applicability of catalytic hydrogenation makes it a cornerstone in the synthesis of piperidine-containing compounds. However, challenges such as catalyst deactivation and the inherent stability of the aromatic pyridine ring necessitate careful optimization of reaction parameters for each specific substrate. mdpi.com

Table 1: Catalysts and Conditions for Pyridine Hydrogenation

CatalystPressure (bar)SolventTemperatureReference
Platinum(IV) oxide (PtO₂)50-70Glacial Acetic AcidRoom Temperature researchgate.netasianpubs.org
Ruthenium dioxideHighNot specifiedHigh asianpubs.org
Rhodium on carbonLowNot specifiedNot specified asianpubs.org

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The synthesis of specific enantiomers and diastereomers of this compound is of significant interest due to the often distinct biological activities of different stereoisomers. Achieving high stereoselectivity is a key challenge in the synthesis of such chiral molecules.

One strategy to access enantiomerically enriched 3-substituted piperidines involves a multi-step approach. nih.gov This can begin with the partial reduction of the pyridine ring, followed by a rhodium-catalyzed asymmetric reductive Heck reaction. nih.govacs.org This key step utilizes a chiral ligand to induce enantioselectivity in the formation of a tetrahydropyridine (B1245486) intermediate. Subsequent reduction of the remaining double bond then furnishes the desired chiral piperidine. nih.gov This method has been successfully applied to the synthesis of various enantioenriched 3-piperidines. nih.gov

Another approach to chiral piperidines is through the asymmetric reductive transamination of pyridinium salts. dicp.ac.cn This method employs a chiral primary amine in the presence of a rhodium catalyst and a hydrogen source like formic acid. dicp.ac.cn The chiral amine not only facilitates the reduction but also induces chirality in the resulting piperidine ring, often with excellent diastereo- and enantioselectivity. dicp.ac.cn

Radical cyclization reactions also offer a pathway to stereoselectively synthesize substituted piperidines. nih.gov For example, a 6-exo cyclization of a stabilized radical onto an α,β-unsaturated ester can lead to the formation of 2,4,5-trisubstituted piperidines. nih.gov The stereochemical outcome of such reactions is influenced by the nature of the radical stabilizing group, with different groups leading to varying diastereomeric ratios. nih.gov

The development of these stereoselective methods is crucial for the preparation of specific isomers of this compound, enabling the investigation of their individual properties.

Table 2: Approaches to Stereoselective Piperidine Synthesis

MethodKey StepCatalyst/ReagentStereochemical ControlReference
Asymmetric Reductive Heck ReactionRh-catalyzed carbometalationRhodium with chiral ligandEnantioselective nih.govacs.org
Asymmetric Reductive TransaminationTransamination with chiral amineRhodium catalyst, formic acidDiastereo- and enantioselective dicp.ac.cn
Radical Cyclization6-exo radical cyclizationRadical initiatorDiastereoselective nih.gov

Optimization of Synthetic Conditions for Yield and Purity of this compound

Optimizing synthetic conditions is a critical step in the preparation of this compound to ensure high yields and purity, which are essential for its potential applications. This process involves a systematic investigation of various reaction parameters.

In the context of catalytic hydrogenation, the choice of catalyst, solvent, hydrogen pressure, and temperature are all key variables that can be fine-tuned. For the hydrogenation of substituted pyridines with PtO₂, studies have shown that using glacial acetic acid as the solvent and a hydrogen pressure of 50-70 bar at room temperature can provide good results. asianpubs.org The reaction time is another important factor, with typical durations ranging from 6 to 10 hours. asianpubs.org

For stereoselective syntheses, optimization is equally important. In the rhodium-catalyzed asymmetric reductive Heck reaction, the choice of the chiral ligand is paramount for achieving high enantioselectivity. nih.govacs.org The reaction conditions, including the solvent and temperature, must also be carefully controlled to maximize both yield and stereochemical purity. For instance, a three-step process involving partial reduction, Rh-catalyzed asymmetric carbometalation, and a final reduction has been shown to be effective for producing a variety of enantioenriched 3-piperidines. nih.gov

Furthermore, purification methods play a significant role in obtaining the final product with the desired purity. Techniques such as chromatography are often employed to separate the target compound from any unreacted starting materials, byproducts, or stereoisomers. researchgate.net The optimization process often involves a trade-off between reaction efficiency and the ease of purification.

Detailed studies on the optimization of the synthesis of specific piperidine derivatives have been reported. For example, in the synthesis of a key pharmaceutical intermediate, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, various conditions for N-debenzylation were examined to achieve near-quantitative yields. researchgate.net Such systematic optimization is crucial for the efficient and scalable synthesis of this compound.

Table 3: Parameters for Optimization of this compound Synthesis

ParameterVariableGoalReference
CatalystType and loadingMaximize conversion and selectivity asianpubs.orgnih.gov
SolventPolarity and proticityImprove solubility and reaction rate asianpubs.org
PressureHydrogen pressureEnsure complete reduction asianpubs.org
TemperatureReaction temperatureControl reaction rate and side reactions asianpubs.org
Reaction TimeDuration of reactionAchieve complete conversion asianpubs.org
Chiral LigandStructureMaximize enantioselectivity nih.govacs.org
PurificationMethod (e.g., chromatography)Achieve high purity researchgate.net

Chemical Transformations and Reactivity of 1 Pyridin 3 Yl Piperidin 2 Yl Methanol

Reactions Involving the Hydroxymethyl Functional Group

The primary alcohol of the hydroxymethyl group is a versatile site for a variety of chemical transformations, including oxidation and nucleophilic substitution reactions.

Selective Oxidation to Aldehydes and Carboxylic Acids

The primary alcohol of (1-(Pyridin-3-yl)piperidin-2-yl)methanol can be selectively oxidized to form either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

The selective oxidation to an aldehyde can be achieved through a condensation reaction with various aldehydes. For instance, the reaction of 2-hydroxymethyl piperidine (B6355638) with different aldehydes under mild conditions yields hexahydro-3-alkyl-3H-oxazolo[3,4-a]pyridines. acs.org This transformation highlights a method for the derivatization of the hydroxymethyl group, leading to the formation of a bicyclic system. The reaction conditions can be optimized for temperature and the ratio of reactants to achieve high yields of the desired oxazolidine (B1195125) derivatives. acs.org

Aldehyde ReactantProductYield (%)Reference
FormaldehydeHexahydro-3H-oxazolo[3,4-a]pyridineHigh acs.org
AcroleinHexahydro-3-vinyl-3H-oxazolo[3,4-a]pyridineHigh acs.org

This table showcases the synthesis of oxazolidine derivatives from the reaction of 2-hydroxymethyl piperidine with various aldehydes, a reaction analogous to the selective derivatization of the hydroxymethyl group in this compound.

Further oxidation to a carboxylic acid can be accomplished using stronger oxidizing agents. While specific examples for the direct oxidation of this compound to the corresponding carboxylic acid are not extensively documented in readily available literature, general methods for the oxidation of primary alcohols to carboxylic acids are well-established. These methods often involve the use of reagents such as potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), or a two-step procedure involving an initial oxidation to the aldehyde followed by further oxidation. The synthesis of 1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid from related starting materials suggests that the formation of a carboxylic acid on the piperidine ring is a feasible transformation. scbt.com

Nucleophilic Substitution Reactions of the Hydroxyl Group

The hydroxyl group of the hydroxymethyl moiety can be converted into a good leaving group, facilitating nucleophilic substitution reactions. This is typically achieved by protonation of the alcohol in the presence of a strong acid, followed by reaction with a nucleophile.

A common example is the conversion of primary alcohols to alkyl halides using hydrogen halides (HX). libretexts.org The reaction proceeds via an SN2 mechanism for primary alcohols. The first step involves the protonation of the hydroxyl group to form an oxonium ion, which is a better leaving group (H2O) than the hydroxide (B78521) ion (OH-). libretexts.org A halide ion then acts as a nucleophile, attacking the carbon atom and displacing the water molecule. libretexts.org

Hydrogen HalideProductMechanismReference
HCl(1-(Pyridin-3-yl)piperidin-2-yl)methyl chlorideSN2 libretexts.org
HBr(1-(Pyridin-3-yl)piperidin-2-yl)methyl bromideSN2 libretexts.org
HI(1-(Pyridin-3-yl)piperidin-2-yl)methyl iodideSN2 libretexts.org

This table illustrates the expected products from the nucleophilic substitution of the hydroxyl group in this compound with hydrogen halides, based on general principles of alcohol reactivity.

Reactivity of the Piperidine Nitrogen

The tertiary amine of the piperidine ring is a key site for chemical modifications, including salt formation, N-alkylation, and N-acylation reactions. These transformations can significantly alter the physicochemical and biological properties of the molecule.

Formation of Salt Derivatives for Enhanced Biological Properties

The basic nature of the piperidine nitrogen allows for the formation of acid addition salts. These salts often exhibit improved water solubility and stability compared to the free base, which can be advantageous for certain applications. A relevant example is the preparation of the hemisuccinate salt of a related piperidine-containing compound, 2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide. google.com The formation of such salts is a common strategy in pharmaceutical development to enhance drug properties.

N-Alkylation and N-Acylation Reactions

The piperidine nitrogen can readily undergo N-alkylation with various alkylating agents, such as alkyl halides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net The choice of solvent and base can influence the reaction rate and yield. Common bases used include potassium carbonate (K2CO3) and diisopropylethylamine (DIPEA). researchgate.net

N-acylation of the piperidine nitrogen can be achieved using acylating agents like acyl chlorides or acid anhydrides. This reaction introduces an amide functionality into the molecule. The synthesis of 1-[(1-acyl-4-piperidyl)methyl]-1H-2-methylimidazo[4,5-c]pyridine derivatives demonstrates the feasibility of N-acylation on a piperidine ring within a larger molecular framework. nih.gov

ReagentReaction TypeProduct TypeReference
Alkyl HalideN-AlkylationN-Alkyl piperidinium (B107235) salt researchgate.net
Acyl ChlorideN-AcylationN-Acyl piperidine derivative nih.gov

This table summarizes the types of products obtained from the N-alkylation and N-acylation of the piperidine nitrogen.

Chemical Modifications on the Pyridine (B92270) Moiety

The pyridine ring of this compound can also be a target for chemical modification, although it is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, functionalization is still possible through various methods.

One approach is the direct, position-selective C-4 alkylation of pyridines using a blocking group strategy. This method allows for the introduction of alkyl groups at the C-4 position of the pyridine ring via a Minisci-type decarboxylative alkylation. nih.gov This strategy has been successfully applied to a variety of pyridines and carboxylic acid alkyl donors. nih.gov

Furthermore, the pyridine ring can be modified through hydrogenation. The complete hydrogenation of the pyridine ring to a piperidine ring is a common transformation, often achieved using catalysts like rhodium on carbon (Rh/C) under hydrogen pressure. nih.gov This would lead to a bis-piperidine derivative. Partial reduction of the pyridine ring is also possible under specific conditions.

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring

No studies detailing the electrophilic or nucleophilic substitution reactions specifically on the pyridine ring of this compound have been found. While general principles of pyridine reactivity are well-established, specific experimental data, including reaction conditions and yields for this particular compound, are not documented.

Heterocyclic Ring Transformations and Rearrangements

No published research could be located that investigates or describes any heterocyclic ring transformations or rearrangements involving either the pyridine or the piperidine ring of this compound.

Due to the absence of specific research data for this compound, it is not possible to provide a scientifically accurate and detailed article that adheres to the requested outline. The generation of content would require speculation based on the reactivity of related compounds, which would not meet the required standard of being based on detailed research findings for the specified molecule.

Stereochemistry and Conformational Analysis

Characterization of Stereocenters in (1-(Pyridin-3-yl)piperidin-2-yl)methanol

This compound possesses a single stereocenter at the C2 position of the piperidine (B6355638) ring, the carbon atom to which the hydroxymethyl group is attached. This chiral center gives rise to two enantiomers, designated as (R)- and (S)-(1-(Pyridin-3-yl)piperidin-2-yl)methanol. These enantiomers are non-superimposable mirror images of each other and can exhibit distinct pharmacological and toxicological profiles.

The absolute configuration of these enantiomers is determined by the Cahn-Ingold-Prelog priority rules. The development of synthetic routes to access enantiomerically pure forms of related piperidine derivatives has been a significant area of research. nih.gov For instance, methods such as asymmetric hydrogenation of pyridine (B92270) derivatives have been developed to produce enantioenriched 2-alkyl piperidines with high enantiomeric ratios. nih.gov The synthesis and characterization of individual enantiomers are crucial for understanding their specific contributions to biological activity.

Conformational Landscape and Energetics of the Piperidine Ring

The six-membered piperidine ring in this compound is not planar and exists predominantly in a chair conformation to minimize steric strain. acs.org However, the presence of substituents on the ring, namely the pyridin-3-yl group at the N1 position and the hydroxymethyl group at the C2 position, influences the conformational equilibrium.

The piperidine ring can exist in two primary chair conformations that are in equilibrium through a process of ring inversion. In one conformation, the substituent at C2 can be in an axial position, while in the other, it is in an equatorial position. The relative stability of these conformers is determined by the steric and electronic interactions between the substituents.

Computational and spectroscopic studies on analogous N-aryl-2-substituted piperazines have shown a preference for the axial conformation of the C2 substituent. nih.gov This preference can be further stabilized by intramolecular hydrogen bonding in certain cases. nih.gov While direct experimental data on the conformational energetics of this compound is limited, insights can be drawn from studies on similar 2-substituted piperidine systems. For instance, in some N-acyl-2,6-diphenylpiperidin-4-one oximes, the piperidine ring has been observed to adopt a distorted boat conformation in the solid state. researchgate.net The specific conformation adopted by the piperidine ring in this compound in a biological environment will be a key determinant of its interaction with target proteins.

Diastereomeric and Enantiomeric Purity Assessment

The synthesis of this compound can result in a racemic mixture of its (R) and (S) enantiomers. To evaluate the biological activity of each enantiomer individually, it is essential to separate them and assess their purity. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and effective method for the separation and quantification of enantiomers. nih.gov

In cases where additional stereocenters are present, leading to diastereomers, techniques like crystallization-induced diastereomer transformation (CIDT) can be employed. This method allows for the conversion of a mixture of diastereomers into a single, desired stereoisomer in high purity. researchgate.net The purity of the separated stereoisomers is typically confirmed using a combination of analytical techniques, including chiral HPLC, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. nih.govresearchgate.net

Analytical Technique Purpose in Purity Assessment Reference
Chiral High-Performance Liquid Chromatography (HPLC)Separation and quantification of enantiomers to determine enantiomeric excess (ee). nih.gov
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural elucidation and can be used with chiral shift reagents to distinguish between enantiomers. researchgate.netresearchgate.net
Mass Spectrometry (MS)Determination of molecular weight and confirmation of compound identity. researchgate.net
Crystallization-Induced Diastereomer Transformation (CIDT)Separation and enrichment of a desired diastereomer from a mixture. researchgate.net

Influence of Stereochemistry on Molecular Recognition and Biological Interactions

The three-dimensional structure of a molecule is a critical factor in its ability to bind to a biological target, such as a receptor or an enzyme. The distinct spatial arrangement of the (R) and (S) enantiomers of this compound can lead to significant differences in their biological activity.

Studies on related chiral piperidine-containing compounds have consistently shown that one enantiomer is often significantly more potent than the other. acs.org For example, in a series of BACE-1 inhibitors, the (R)-enantiomers consistently exhibited greater activity than their (S)-counterparts. acs.org This stereoselectivity arises from the specific interactions between the functional groups of the molecule and the amino acid residues in the binding site of the target protein.

Molecular modeling and docking studies can provide insights into how different stereoisomers bind to their targets. For instance, in a study of 2-substituted piperazines as α7 nicotinic acetylcholine (B1216132) receptor agonists, molecular modeling confirmed that the (R)-enantiomers could bind effectively, with the basic and pyridyl nitrogens co-localizing with their counterparts in the known agonist, epibatidine. nih.gov The ability to control the stereochemistry of substituted piperidines is therefore a key area of interest in drug discovery to develop novel and structurally diverse molecules with enhanced potency and selectivity. acs.org The specific stereochemistry of this compound will dictate its affinity and efficacy at its biological targets, highlighting the importance of stereospecific synthesis and characterization in the development of new therapeutic agents.

Structure Activity Relationship Sar Studies of 1 Pyridin 3 Yl Piperidin 2 Yl Methanol Analogs

Impact of Pyridine (B92270) Ring Position and Substituents on Activity

The pyridine ring is a key structural component, and its positioning and substitution patterns significantly dictate the biological effects of these analogs.

The location of the nitrogen atom within the pyridine ring is a critical determinant of a compound's activity. For instance, in the context of Bcr-Abl inhibitors, derivatives with a pyridin-3-yl group have shown promise as potent anticancer agents. researchgate.net Molecular docking studies of these compounds have revealed that the pyridyl-N can form crucial hydrogen bonds with amino acid residues like Met 318 in the Bcr-Abl kinase domain. researchgate.net This interaction is vital for the inhibitory activity.

Conversely, studies on other related heterocyclic compounds have shown that altering the nitrogen's position can have varied effects. For example, in a series of 2-pyridinylpiperazines, the 2-pyridyl arrangement was found to be important for their antagonist activity at the melanocortin-4 receptor. nih.gov Similarly, research on BACE-1 inhibitors indicated that pyridine analogs were generally more potent than their pyrimidine (B1678525) counterparts, although they exhibited lower selectivity. acs.org This underscores that the optimal position of the pyridine nitrogen is highly dependent on the specific biological target.

A comparative analysis of pyridine and pyrazine (B50134) rings in certain thiosemicarbazone derivatives revealed that replacing a pyridine ring with a less basic pyrazine ring adversely affected antimycobacterial activity. nih.gov This suggests that the basicity conferred by the pyridine nitrogen plays a significant role in the biological function of these molecules.

The introduction of various substituents onto the pyridine ring can modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its biological activity.

Electron-donating groups, such as methoxy (B1213986) (-OCH3), can increase the electron density on the pyridine ring. researchgate.net This can, in turn, affect the pKa of the pyridine nitrogen and its ability to form hydrogen bonds. researchgate.net In contrast, electron-withdrawing groups, like halogens (e.g., -Cl, -F) or a nitro group (-NO2), decrease the electron density and can also participate in specific interactions with biological targets. researchgate.netnih.gov

For example, in a series of pyridin-3-yl pyrimidine derivatives targeting Bcr-Abl, the presence of halogen substituents on an associated aniline (B41778) ring was found to be important for their anticancer activity. researchgate.net Similarly, for certain piperidine (B6355638) derivatives, the introduction of a hydroxyl group was shown to enhance their inhibitory effect on monoamine oxidase (MAO). nih.gov

The position of these substituents is also critical. Studies on substituted pyridines have shown that the nature and position of substituents significantly influence the basicity of the pyridine ring. researchgate.net For instance, the effect of a substituent at the 4-position can differ from that at the 2- or 3-position due to resonance and inductive effects. researchgate.net

Table 1: Impact of Pyridine Ring Modifications on Biological Activity

ModificationExample Compound TypeEffect on ActivityReference(s)
Nitrogen Position
3-pyridyl vs. 2-pyridylBcr-Abl Inhibitors3-pyridyl shows potent inhibitory activity. researchgate.net
2-pyridyl2-PyridinylpiperazinesImportant for melanocortin-4 receptor antagonism. nih.gov
Pyridine vs. PyrazinePiperidinothiosemicarbazonesPyridine ring is more favorable for antimycobacterial activity than the less basic pyrazine ring. nih.gov
Substituents
Halogen (e.g., Cl, F)Pyridin-3-yl pyrimidinesImportant for anticancer activity. researchgate.net
Hydroxyl (-OH)Piperidine derivativesEnhances MAO inhibitory effect. nih.gov
Methoxy (-OCH3)Pyridine derivativesIncreases electron density on the pyridine ring. researchgate.net
Nitro (-NO2)Pyridylpiperazine hybridsPotent urease inhibition. nih.gov

Role of the Piperidine Ring and its Substitutions in Biological Function

The piperidine ring serves as a versatile scaffold in many biologically active compounds. nih.govijnrd.orgnih.govresearchgate.net Its conformation and the nature of its substituents are pivotal for molecular recognition and biological function.

The position of the hydroxymethyl group on the piperidine ring can significantly impact a molecule's interaction with its biological target. While specific studies on (1-(Pyridin-3-yl)piperidin-2-yl)methanol were not found, general principles of medicinal chemistry suggest that the spatial arrangement of this polar group is crucial for forming hydrogen bonds with protein residues. The 2-position of the hydroxymethyl group, as in the parent compound, dictates a specific stereochemical relationship with the pyridine ring, which will influence its binding orientation in a receptor pocket.

Research on other piperidine derivatives has highlighted the importance of substituent positioning. For instance, in a study of piperidine ketone analogs, the position of substituents was found to be critical for their anthelmintic activity. ijnrd.org

The nitrogen atom of the piperidine ring is a common site for substitution, and the nature of the N-substituent can dramatically alter a compound's pharmacological profile. ijnrd.orgnih.govnih.govindexcopernicus.com

In a series of piperidine naphthamides, a benzyl (B1604629) moiety attached to the piperidine nitrogen was found to be optimal for interaction with D(4.2) and 5-HT(2A) receptors. nih.gov Increasing the length of the linker between an attached phenyl ring and the basic nitrogen generally led to a decrease in affinity for these receptors. nih.gov

Conversely, for other classes of compounds, different N-substituents are favored. For example, in a series of piperidine derivatives studied for MAO inhibition, N-propyl and N-diethyl groups resulted in potent activity. nih.gov The substitution of the piperidine ring with small amino functional groups also yielded compounds with higher activity for MAO-B inhibition. nih.gov

The basicity of the piperidine nitrogen is also a key factor. In a study of piperidinothiosemicarbazones, piperidine as a substituent, being more basic than morpholine, contributed to higher antimycobacterial activity. nih.gov

Table 2: Effect of Piperidine Ring Substitutions on Biological Activity

SubstitutionExample Compound TypeEffect on ActivityReference(s)
N-Substitutions
Benzyl groupPiperidine naphthamidesFavorable for D(4.2) and 5-HT(2A) receptor interaction. nih.gov
Phenylpropyl moiety1-Naphthamide seriesPotent D(4.2) ligand. nih.gov
N-propyl and N-diethyl groupsPiperidine derivativesPotent MAO inhibition. nih.gov
Small amino functional groupsPiperidine derivativesHigher activity for MAO-B inhibition. nih.gov
Ring Substituents
Hydroxyl groupPiperidine derivativesCan increase polar interactions. nih.gov
Piperidine (as a substituent)PiperidinothiosemicarbazonesHigher basicity contributes to antimycobacterial activity. nih.gov

Contribution of the Methanol (B129727) Moiety to Molecular Interactions

The methanol moiety, with its hydroxyl (-OH) group, is a key functional group capable of participating in significant molecular interactions, particularly hydrogen bonding. In the context of drug-protein interactions, the hydroxyl group can act as both a hydrogen bond donor and acceptor.

Furthermore, the methanol moiety can influence the solubility and pharmacokinetic properties of the compound. The polar hydroxyl group can increase water solubility, which may be beneficial for bioavailability. However, the introduction of a hydroxyl group also increases the cost of desolvation, which can sometimes negatively impact binding affinity. nih.gov

In some cases, the methanol group may interact with the solvent, such as water, in a way that strengthens the secondary structure of a peptide or protein target. nih.gov It has been observed that methanol can strengthen the interactions between the polar backbone of a peptide, enhancing secondary structure formation, while simultaneously weakening hydrophobic interactions. nih.gov

Comparative SAR Analysis with Related Bioactive Piperidine and Pyridine Derivatives

The piperidine and pyridine rings are considered privileged scaffolds in medicinal chemistry, appearing in a vast number of biologically active compounds and approved drugs. nih.govdntb.gov.uanih.govpharmjournal.rursc.org An analysis of the structure-activity relationships (SAR) of this compound and its analogs in comparison to other bioactive piperidine and pyridine derivatives reveals common principles and differentiating features that govern their biological activities, particularly as ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govnih.gov

The core structure of this compound combines two key pharmacophoric elements: a piperidine ring and a pyridine ring. The interaction of such ligands with nAChRs is often dictated by specific features on both rings. For many nAChR agonists, a cationic nitrogen center and a hydrogen bond acceptor are crucial for binding. nih.gov In compounds like nicotine (B1678760), the protonated pyrrolidine (B122466) nitrogen forms a critical cation-π interaction with a tryptophan residue in the receptor, while the pyridine nitrogen acts as a hydrogen bond acceptor. nih.govrsc.org

Analysis of the Piperidine Moiety

The piperidine ring, a saturated six-membered heterocycle, is a versatile scaffold found in drugs targeting a wide range of biological systems, including neuropsychiatric, cardiovascular, and infectious diseases. nih.govresearchgate.netresearchgate.netnih.gov Its conformational flexibility and the ability to present substituents in defined spatial orientations are key to its function. researchgate.net

In the context of nAChR ligands, the nitrogen atom of the piperidine (or a related saturated amine like pyrrolidine in nicotine) is typically protonated at physiological pH. This cationic center is fundamental for the initial binding to the aromatic pocket of the receptor. nih.gov Modifications to the piperidine ring, such as the introduction of substituents, can significantly impact binding affinity and selectivity. For instance, in a series of piperidine-based nAChR ligands, the nature of substituents on the piperidine ring was a key determinant of activity. researchgate.net

Analysis of the Pyridine Moiety

SAR studies on nicotine analogs have shown that substituents at the 6-position of the pyridine ring can influence nAChR affinity. researchgate.net While lipophilicity of the substituent can contribute positively, increased steric bulk may decrease affinity, highlighting a delicate balance between these properties. researchgate.net In other contexts, such as BACE-1 inhibitors, pyridine analogs were found to be more potent than their pyrimidine counterparts, though sometimes with lower selectivity. acs.org For certain kinase inhibitors, an intramolecular hydrogen bond involving the pyridine nitrogen was identified as a critical feature for activity. mdpi.com

Comparative Insights

When comparing the SAR of this compound analogs with other bioactive piperidines and pyridines, several themes emerge.

Role of the Nitrogen Atoms : Consistent across many nAChR ligands, the basic nitrogen of the piperidine ring is essential for the cation-π interaction, while the pyridine nitrogen serves as the hydrogen bond acceptor. The relative positioning of these two nitrogen atoms, dictated by the linker and the stereochemistry of the piperidine ring, is critical.

Impact of Substituents : The effect of substituents on either ring can be profound. On the pyridine ring, electron-donating or withdrawing groups can alter the hydrogen bond accepting capacity of the nitrogen atom. On the piperidine ring, substituents can influence conformational preference, introduce additional binding interactions, or create steric hindrance. For example, studies on various pyridine derivatives show that the presence and position of groups like -OH or -NH2 can enhance biological activity, whereas bulky groups or halogens may decrease it. mdpi.com

The Linker Group : The methanol group linking the pyridine and piperidine rings in the parent compound is also a critical determinant of activity. Its length, rigidity, and stereochemistry precisely orient the two heterocyclic systems within the receptor binding site. In other bioactive piperidine series, the nature of the linker is a key feature for modulating in vivo activity and properties like CNS penetration. researchgate.net

The following table provides a comparative overview of structural modifications on different piperidine and pyridine scaffolds and their general impact on biological activity, drawing parallels to the expected SAR for this compound analogs.

Table 1: Comparative SAR of Bioactive Piperidine and Pyridine Derivatives

Scaffold Type Structural Modification General Impact on Biological Activity Reference
Nicotine Analogs (Pyridine Moiety) Lipophilic substituent at the pyridine 6-position Can increase nAChR affinity, but increased steric size can decrease it. researchgate.net
Bioactive Pyridine Derivatives Presence of -OH, -OMe, -NH2 groups Often enhances antiproliferative activity. mdpi.com
Bioactive Pyridine Derivatives Presence of halogen atoms or bulky groups Tends to lower antiproliferative activity. mdpi.com
Piperidine-based nAChR Ligands Introduction of a pyridine ring to the scaffold Can increase binding affinity to acetylcholine-binding protein (AChBP). nih.gov
General Piperidine Derivatives N-acetylation of the piperidine ring A common synthetic step to prevent unwanted side reactions during functionalization. mdpi.com
General Piperidine Derivatives Stereochemistry (e.g., S vs. R configurations) Can lead to significant differences (e.g., 5-fold) in inhibitory activity against enzymes like α-glucosidase. researchgate.net
Pyridin-2-yl Guanidine (B92328) Derivatives Rigidification of the structure into a bicycle (e.g., 2-aminobenzimidazole) Can significantly increase inhibitory potency against kinases like MSK1. mdpi.com
Nicotine (nAChR Binding) Pyridine Nitrogen Acts as a hydrogen bond acceptor, interacting with the receptor's backbone. nih.gov
Nicotine (nAChR Binding) Pyrrolidine/Piperidine Cationic Nitrogen Forms a crucial cation-π interaction with a tryptophan residue in the receptor. nih.gov

This comparative analysis underscores that while general principles of pharmacophore design apply, the specific biological activity of a compound like this compound is the result of a complex interplay between the electronic and steric properties of both the piperidine and pyridine rings, their relative orientation, and the nature of the linking group.

Pharmacological Investigations and Molecular Target Elucidation

Exploration of Potential Biological Activities of (1-(Pyridin-3-yl)piperidin-2-yl)methanol based on Structural Analogs

The pyridine (B92270) and piperidine (B6355638) moieties are prevalent scaffolds in a vast array of biologically active compounds. bath.ac.uk Their derivatives have demonstrated a wide spectrum of pharmacological effects, suggesting that this compound could possess multifaceted biological activities.

Compounds featuring pyridine and piperidine rings have been widely investigated for their antimicrobial capabilities. researchgate.net The structural characteristics of these analogs suggest that this compound may exhibit similar properties.

Derivatives of pyridine have shown activity against a range of microbial strains. For instance, certain pyridine compounds bearing chloro and hydroxy groups exhibit significant antimicrobial effects against S. aureus, S. pyogenes, E. coli, P. aeruginosa, C. albicans, A. niger, and A. clavatus. nih.gov Similarly, various N-alkylated pyridine-based organic salts have demonstrated both antibacterial and antibiofilm activities. nih.gov

Piperidine derivatives have also been a focus of antimicrobial research. researchgate.net Studies have shown that synthetic piperidine derivatives can be active against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. biointerfaceresearch.com The combination of a piperidine ring with other heterocyclic systems, such as in piperidine-substituted halogenobenzene derivatives, has also resulted in compounds with inhibitory activity against various microbes. tandfonline.com Furthermore, piperidinothiosemicarbazone derivatives have shown potent and selective activity against M. tuberculosis strains. nih.gov

Analog ClassOrganism(s)Observed ActivityCitation(s)
Pyridine Derivatives S. aureus, E. coli, P. aeruginosa, C. albicansCompounds with chloro and hydroxy groups showed good to excellent activity. nih.gov
N-Alkylated Pyridinium (B92312) Salts S. aureus, E. coliAntibacterial and antibiofilm properties observed. nih.govmdpi.com
Piperidine Derivatives S. aureus, E. coliActive against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com
Piperidinothiosemicarbazones M. tuberculosisStrong inhibitory effect on bacterial growth. nih.gov
Piperidine-Substituted Halogenobenzenes S. aureus, C. albicansInhibited the growth of all tested strains. tandfonline.com

The presence of the pyridin-3-yl and piperidine structures in this compound points towards potential interactions with the central nervous system. Many neurological drugs and neuroprotective agents contain these heterocyclic rings.

A structural analog containing the pyrid-3-yl moiety, specifically N-[(4-cycloheptylaminopyrid-3-yl)sulphonyl]N'-cycloheptyl urea, has demonstrated a neuroprotective effect in a rat model of focal ischemia, suggesting a potential role in mitigating ischemic brain injury. nih.gov

The piperidine ring is a core component of numerous compounds with significant neurological effects. Piperine (B192125), an alkaloid containing a piperidine ring, has shown neuroprotective properties in a mouse model of Parkinson's disease through its anti-inflammatory, antioxidant, and anti-apoptotic mechanisms. spandidos-publications.com Its metabolites are also being investigated for their pharmacological effects in neurodegenerative diseases. nih.gov Furthermore, synthetic piperidine derivatives, such as methylphenidate, act as norepinephrine-dopamine reuptake inhibitors, highlighting the role of this scaffold in modulating neurotransmitter levels. wikipedia.org Other piperidine analogs have been developed as high-affinity ligands for the dopamine (B1211576) transporter (DAT) and other monoamine transporters (MATs), which are crucial targets for treating a variety of neuropsychiatric and neurodegenerative disorders. nih.govnih.govresearchgate.net

Analog ClassPotential EffectMechanism/TargetCitation(s)
Pyrid-3-yl-sulphonylurea NeuroprotectionReduction of cerebral edema in ischemia. nih.gov
Piperine (Piperidine-containing) NeuroprotectionAntioxidant, anti-inflammatory, anti-apoptotic. spandidos-publications.com
Methylphenidate (Piperidine-containing) CNS StimulantNorepinephrine-dopamine reuptake inhibition. wikipedia.org
Hydroxypiperidine Analogs Dopamine ModulationHigh-affinity binding to the dopamine transporter (DAT). researchgate.net
Piperidine Analogs Neurotransmitter ModulationBinding to monoamine transporters (DAT, SERT, NET). nih.govnih.gov

Both pyridine and piperidine derivatives are recognized as important pharmacophores in the development of anticancer agents. arabjchem.orgekb.eg This suggests that this compound could be a candidate for investigation in oncology.

Pyridine-based compounds are integral to several approved anticancer drugs and are known to exhibit cytotoxic effects against various human cancer cell lines, including those for breast, lung, pancreatic, and liver cancers. arabjchem.orgglobalresearchonline.net Their mechanism of action is often attributed to their ability to interact with DNA. arabjchem.org Fused pyridine derivatives have also been extensively studied for their antitumor properties. nih.gov

Similarly, the piperidine nucleus is found in many compounds with potent antitumor activities. researcher.life Piperidine and its natural derivative, piperine, can induce apoptosis in cancer cells by activating signaling pathways such as NF-κB and PI3K/Akt. nih.gov Synthetic piperidine derivatives have shown efficacy against various cancer cell lines, including prostate cancer. globalresearchonline.netnih.gov The anticancer activity of some piperidines has been linked to their ability to interact with and intercalate into DNA. nih.gov

Analog ClassCancer Cell Line(s)Potential MechanismCitation(s)
Pyridine Derivatives Breast (MCF-7), Lung (A549), Liver, PancreaticDNA interaction, Kinase inhibition. arabjchem.orgglobalresearchonline.net
Piperidine Derivatives Prostate (PC-3), Breast (TNBC)Activation of apoptotic pathways (NF-κB, PI3K/Akt), DNA interaction. globalresearchonline.netnih.govnih.gov
Piperine Triple-Negative Breast Cancer (TNBC)Induction of apoptosis. nih.gov
Fused Pyridine Derivatives VariousCytotoxicity. nih.gov

Identification and Characterization of Molecular Targets

Based on the activities of its structural analogs, this compound could interact with a range of molecular targets, including enzymes and receptors that are critical in various physiological and pathological processes.

The pyridine and piperidine scaffolds are known to be effective inhibitors of various enzymes.

Analogs containing a 3-piperidinyl pyridine structure have been identified as potent and selective inhibitors of Cholesterol 24-hydroxylase (CH24H), an enzyme implicated in neurodegenerative diseases. These compounds were also assessed for their inhibitory effects on cytochrome P450 enzymes like CYP3A4. acs.org The piperidine ring is a key feature in many inhibitors of monoamine oxidase (MAO-A and MAO-B), enzymes that are important targets in the treatment of depression and Parkinson's disease. nih.govacs.org The structure-activity relationship of piperine derivatives has been extensively studied to optimize their MAO inhibitory activity. nih.govnih.gov Furthermore, the piperidine ring is a structural component of Niraparib, an inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, which are involved in DNA repair and are targets in cancer therapy. acs.org Other piperidine derivatives have been explored as inhibitors of acetylcholinesterase and carbonic anhydrase. researchgate.net

Target EnzymeAnalog ClassInhibitory Concentration (IC₅₀)Citation(s)
Cholesterol 24-hydroxylase (CH24H) 3-Piperidinyl Pyridine Derivatives8.1 - 8.5 nM acs.org
Monoamine Oxidase B (MAO-B) Piperine Derivatives7.0 µM nih.gov
Monoamine Oxidase A (MAO-A) Piperine Derivatives20.9 µM nih.gov
Poly (ADP-ribose) polymerase (PARP) Piperidine-containing (Niraparib)N/A acs.org
Acetylcholinesterase (AChE) Piperidine DerivativesInvestigated researchgate.net
Carbonic Anhydrase (CA) Piperidine DerivativesInvestigated researchgate.net

The pyridin-3-yl moiety is isosteric with the pyridine ring found in nicotine (B1678760), suggesting a potential interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). The pyridine nitrogen in nicotine acts as a hydrogen bond acceptor in the nAChR binding site, a critical interaction for agonist activity. nih.gov Analogs of epibatidine, which contain a pyridinyl moiety, are potent ligands for nAChRs. rti.orgnih.gov

The piperidine ring is a well-established pharmacophore for ligands of various receptors. Piperidine derivatives have been synthesized as potent ligands for monoamine transporters, including the dopamine transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.govnih.govresearchgate.net These transporters are key targets for drugs treating depression, ADHD, and other psychiatric disorders. The vesicular monoamine transporter 2 (VMAT2) is another potential target, as shown by studies on piperidine and its conformationally restricted analogs. acs.org Additionally, piperidine-containing compounds have been identified as antagonists for the M3 muscarinic acetylcholine receptor (M3R) encyclopedia.pub and the P2Y₁₄ receptor. nih.gov Structural analogs, specifically (pyridin-2-yl)methanol derivatives, have been developed as selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a target for pain and inflammation. nih.govresearchgate.net

Target Receptor/TransporterAnalog ClassBinding Affinity (Kᵢ / IC₅₀)Citation(s)
Nicotinic Acetylcholine Receptors (nAChRs) Pyridinyl-azabicyclo-heptane (Epibatidine analog)High affinity rti.org
Dopamine Transporter (DAT) Hydroxypiperidine AnalogsIC₅₀: 4.05 nM researchgate.net
Serotonin Transporter (SERT) Piperidine AnalogsInvestigated nih.gov
Vesicular Monoamine Transporter 2 (VMAT2) Pyrrolidine (B122466) Analogs of Lobelane (Piperidine-based)Kᵢ: 9.3 - 19 nM acs.org
M3 Muscarinic Acetylcholine Receptor (M3R) Piperidine-embedded compoundsLigand activity reported encyclopedia.pub
Transient Receptor Potential Vanilloid 3 (TRPV3) (Pyridin-2-yl)methanol DerivativesIC₅₀: 0.38 µM nih.govresearchgate.net
P2Y₁₄ Receptor Bridged Piperidine AnalogsIC₅₀: 15.6 nM nih.gov

Elucidation of Mechanism of Action (MOA) at the Molecular and Cellular Level

No published studies were found that investigate the mechanism of action of this compound at the molecular or cellular level.

Investigation of Potential Interaction Studies with Biological Systems

There is no available research detailing studies on the potential interactions of this compound with biological systems.

Computational Chemistry and Molecular Modeling

Molecular Docking Studies of (1-(Pyridin-3-yl)piperidin-2-yl)methanol with Identified Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is crucial for understanding how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

A typical molecular docking study for this compound would involve:

Target Identification: Selecting one or more clinically relevant protein targets. The choice of target would be guided by the therapeutic area of interest.

Binding Site Prediction: Identifying the most probable binding pocket on the target protein.

Conformational Sampling: Generating a variety of possible three-dimensional conformations for the ligand.

Scoring and Analysis: Using a scoring function to rank the different binding poses based on their predicted binding affinity. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's amino acid residues.

Currently, there are no specific published molecular docking studies for this compound against any identified biological targets. Such research would be a critical first step in elucidating its potential pharmacological activity.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. These calculations provide a fundamental understanding of a compound's structure, stability, and reactivity.

For this compound, DFT calculations would typically be used to determine:

Optimized Geometry: The most stable three-dimensional arrangement of the atoms.

Electronic Properties: Distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map. These properties are crucial for predicting how the molecule will interact with other molecules.

Reactivity Descriptors: Calculation of parameters like chemical hardness, softness, and electronegativity, which help in predicting the molecule's reactivity.

A recent study on 6-arylated-pyridin-3-yl methanol (B129727) derivatives utilized DFT to analyze their structural and electronic properties. researchgate.net However, specific DFT data for this compound is not available in published literature.

Conformational Sampling and Dynamics Simulations

Molecules are not static entities; they are flexible and can adopt a multitude of conformations. Conformational sampling and molecular dynamics (MD) simulations are computational methods used to explore the dynamic nature of a molecule over time.

An investigation into this compound would involve:

Conformational Search: Identifying the full range of low-energy conformations that the molecule can adopt.

Molecular Dynamics Simulations: Simulating the movement of the atoms and bonds within the molecule over a specific period. This provides insights into its flexibility, stability, and how it behaves in a biological environment (e.g., in water). MD simulations are also crucial for understanding how a ligand adapts its shape upon binding to a target protein.

While studies on related compounds, such as certain piperidine (B6355638) derivatives, have employed MD simulations to analyze their binding stability with targets, there are no such published simulations specifically for this compound. plos.org

Prediction of Binding Affinities and Pharmacophore Modeling

Building on the insights from molecular docking and other computational methods, the prediction of binding affinity aims to quantitatively estimate the strength of the interaction between a ligand and its target. Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.

For this compound, this would entail:

Binding Affinity Calculation: Employing more advanced computational methods, such as free energy perturbation (FEP) or molecular mechanics with generalized Born and surface area solvation (MM/GBSA), to predict the binding free energy.

Pharmacophore Model Development: If a set of molecules with similar activity to this compound were known, a pharmacophore model could be constructed. This model would define the critical chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) and their spatial relationships required for biological activity. This model could then be used to screen large virtual libraries for new, potentially active compounds.

Research on other novel inhibitors has successfully used pharmacophore-hybridization strategies to design new compounds. nih.gov However, specific binding affinity predictions and pharmacophore models for this compound are not documented in the scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

A QSAR study involving this compound would require:

A Dataset of Analogs: A collection of structurally similar compounds with experimentally determined biological activity data.

Descriptor Calculation: Calculating a wide range of molecular descriptors (e.g., physicochemical, topological, electronic) for each compound in the dataset.

Model Building and Validation: Using statistical methods to build a mathematical model that correlates the descriptors with the biological activity. The model's predictive power would then be rigorously validated.

Once a validated QSAR model is established, it can be used to predict the activity of new, unsynthesized analogs of this compound, thereby guiding the design of more potent compounds. While QSAR studies have been conducted on various piperidine-containing compounds to design novel inhibitors, no such models have been published specifically for analogs of this compound.

Derivatization and Analog Development

Strategies for Functionalization of (1-(Pyridin-3-yl)piperidin-2-yl)methanol

The functionalization of the this compound core structure can be achieved through several synthetic strategies, targeting its key reactive sites: the hydroxyl group, the piperidine (B6355638) ring, and the pyridine (B92270) ring.

Modification of the Hydroxyl Group: The primary alcohol moiety is a prime site for derivatization. Standard organic reactions such as esterification or etherification can introduce a wide range of functional groups. For instance, reaction with various acyl chlorides or carboxylic acids can yield a library of esters.

N-Arylation/Alkylation of the Piperidine Ring: The nitrogen atom of the piperidine ring is another key point for modification. While the parent compound has a pyridin-3-yl group attached, analogous structures can be synthesized through N-arylation reactions, such as the Buchwald-Hartwig amination, which allows for the introduction of diverse aryl and heteroaryl substituents. mdpi.com For example, the reaction of 2,6-dichloropyridine (B45657) with piperidine can initiate a sequence to build substituted piperidinyl-pyridine derivatives. mdpi.com

Substitution on the Pyridine Ring: The pyridine ring can be modified to influence the electronic properties and steric bulk of the molecule. Nucleophilic or electrophilic aromatic substitution reactions can be employed, depending on the desired modification and the existing substituents. For instance, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling can be used to introduce aryl or heteroaryl groups onto the pyridine ring. nih.gov

Ring Modification and Scaffolding: More complex strategies involve the modification of the piperidine ring itself or using it as a building block for more elaborate structures. For example, ring-opening reactions followed by subsequent cyclizations can lead to novel heterocyclic systems. mdpi.com Hydrogenation of the pyridine ring can also be employed to generate the corresponding piperidine derivatives under various catalytic conditions. nih.govmdpi.com

A general approach to synthesizing piperidine derivatives involves multi-step sequences that may include acylation, cyclization, and reduction steps. researchgate.net For instance, chloroacetyl chloride can be reacted with a suitable precursor, followed by intramolecular cyclization and subsequent functional group manipulations to yield a variety of substituted piperidines. researchgate.net

Design and Synthesis of Targeted Libraries of Analogs for SAR Expansion

The systematic modification of a lead compound to understand how structural changes affect its biological activity is known as Structure-Activity Relationship (SAR) expansion. For this compound, this involves creating libraries of analogs where specific parts of the molecule are systematically varied.

Researchers have designed and synthesized libraries of related compounds to explore the SAR of pyridinyl and piperidinyl scaffolds for various biological targets. nih.gov A common strategy is parallel synthesis, where a core intermediate is reacted with a diverse set of building blocks to rapidly generate a large number of analogs. researchgate.net

For example, in the development of inhibitors for glycine (B1666218) transporter-1 (GlyT-1), a library of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors was synthesized. nih.gov This involved optimizing the benzamide (B126) and the central cycloalkyl ring components of the scaffold. nih.gov Similarly, a focused medicinal chemistry effort starting from a known mTOR inhibitor led to the creation of a targeted library by making systematic replacements to a quinoline (B57606) moiety, resulting in a significantly more potent and selective inhibitor. mit.edu

The design of these libraries is often guided by computational modeling to predict which modifications are most likely to result in improved activity. The synthesis of these libraries often relies on robust and high-throughput chemical reactions. For instance, the synthesis of arylpyridin-2-yl guanidine (B92328) derivatives as MSK1 inhibitors involved preparing derivatives with variations on the pyridine scaffold and substitutions on the phenyl ring. mdpi.com

Table 1: Examples of Analog Design Strategies for SAR Expansion

Target ClassCore ScaffoldStrategy for Analog LibraryKey Findings from SAR
MSK1 Inhibitors6-Phenylpyridin-2-yl guanidineHomologation, positional isomers, aromatic substitution, replacement of phenyl with heterocycles. mdpi.comA phenyl ring directly at position 6 of the pyridine was critical; 3-chloro substitution on the phenyl ring improved activity. mdpi.com
BACE-1 InhibitorsAminohydantoinModification of S2' binding pocket with thienyl and pyrazolyl substituents. acs.orgacs.orgSmall N-alkyl groups on the pyrazole (B372694) ring improved potency and selectivity; a 5-keto group on the thiophene (B33073) ring enhanced binding. acs.orgacs.org
GlyT-1 InhibitorsN-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamideOptimization of the benzamide and central cycloalkyl ring components. nih.govLed to the identification of an inhibitor with in vivo activity. nih.gov
mTOR InhibitorsBenzo[h] nih.govnih.govnaphthyridin-2(1H)-oneReplacement of a quinoline moiety with various anilines and subsequent modifications. mit.eduResulted in an inhibitor with improved potency, selectivity, and pharmacokinetic properties. mit.edu

This table is generated based on data from the text and provides examples of how analog libraries are designed and what can be learned from them.

Introduction of Diverse Chemical Moieties for Enhanced Biological Activity or Selectivity

To improve the biological profile of this compound-like scaffolds, medicinal chemists introduce a variety of chemical groups. These modifications are intended to enhance binding affinity to a biological target, increase selectivity over other targets, or improve pharmacokinetic properties.

Enhancing Potency: The introduction of specific functional groups can significantly increase a compound's potency. For example, in a series of BACE-1 inhibitors, incorporating electron-withdrawing groups like difluorophenyl at the 3-position or heteroaryl groups such as pyrazinyl and pyridinyl enhanced activity. acs.org Similarly, for a series of MAGL inhibitors, adding a fluorine atom to a phenolic ring was highly beneficial for potency. unisi.it

Improving Selectivity: Selectivity is crucial for minimizing off-target effects. Structural modifications can exploit subtle differences between related biological targets. In the development of BACE-1 inhibitors, 2,6-disubstitution on a pyridine ring with ethyl groups markedly enhanced selectivity over the related enzyme BACE-2. acs.orgacs.org

Modifying Physicochemical Properties: The introduction of polar groups, such as hydroxyl (-OH) or amino (-NH2) groups, can increase water solubility, which is often a desirable property for drug candidates. nih.gov Conversely, introducing lipophilic groups can enhance membrane permeability. mdpi.com

Bioisosteric Replacement: Sometimes, one functional group can be replaced with another that has similar physical or chemical properties (a bioisostere) to improve properties while retaining activity. For example, replacing a phenyl group with a heterocycle like thiophene or furan (B31954) is a common strategy. researchgate.net

Table 2: Impact of Chemical Moieties on Biological Activity

ScaffoldIntroduced MoietyEffectReference
Pyridine Derivatives-OMe, -OH, -C=O, -NH2 groupsEnhanced antiproliferative activity. nih.gov nih.gov
Pyridine DerivativesHalogen atoms, bulky groupsLowered antiproliferative activity. nih.gov nih.gov
BACE-1 Inhibitor Scaffold2,5-diFPh groupPotent inhibition with an IC50 of 20 nM. acs.org acs.org
MAGL Inhibitor ScaffoldFluorine atom on phenolic ringHighly beneficial for MAGL inhibition potency. unisi.it unisi.it
Pyrazole Oxime EthersSubstituted pyridine ringStrong insecticidal properties. nih.gov nih.gov

This table is generated based on data from the text and illustrates how different chemical groups can affect the biological activity of a compound.

Development of Chemical Probes based on this compound for Biological Pathway Interrogation

Chemical probes are specialized molecules derived from a bioactive compound, designed to study biological systems. They often contain a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, which allows for visualization or isolation of the biological target.

While specific examples of chemical probes derived directly from this compound are not detailed in the provided search results, the general strategies for their development can be inferred. The functional groups on the parent molecule provide handles for attaching such tags.

Attachment Points: The hydroxyl group of the methanol (B129727) moiety is a convenient site for attaching a linker connected to a reporter tag. The piperidine nitrogen could also be used, provided that modification at this position does not abolish the biological activity of interest.

Linker Design: A linker is often used to connect the core molecule to the reporter tag. The linker must be designed so that it does not interfere with the binding of the molecule to its biological target.

Reporter Tags:

Fluorescent Tags: A fluorescent dye could be attached to allow for the visualization of the compound's localization within cells or tissues using fluorescence microscopy.

Biotinylation: The addition of a biotin tag allows for the affinity-based purification of the target protein. The high affinity of biotin for avidin (B1170675) or streptavidin is exploited to pull down the protein-probe complex from a cell lysate.

Photoaffinity Labels: A photoreactive group can be incorporated into the molecule. Upon exposure to UV light, this group forms a covalent bond with the target protein, enabling its identification.

The development of such probes based on the this compound scaffold would be a valuable step in elucidating its mechanism of action and identifying its specific biological targets. researchgate.net

Advanced Applications in Chemical Biology and Drug Discovery

(1-(Pyridin-3-yl)piperidin-2-yl)methanol as a Lead Compound for Novel Therapeutics

A thorough review of scientific literature reveals a lack of specific studies focused on this compound as a lead compound for the development of new therapeutics. However, the constituent chemical motifs—the pyridine (B92270) and piperidine (B6355638) rings—are integral to a multitude of pharmacologically active agents, suggesting the potential of this scaffold.

The process of lead optimization in drug discovery involves refining a compound's structure to enhance its potency, selectivity, and pharmacokinetic properties. nuvisan.com Lead compounds often emerge from high-throughput screening or are designed based on known pharmacophores. nih.govnih.govgatech.edu The piperidine ring, a saturated six-membered heterocycle, is one of the most common non-aromatic rings found in FDA-approved drugs. nih.gov Its three-dimensional structure is considered advantageous for interacting with the binding sites of proteins. nih.gov

Similarly, the pyridine ring is the second most common nitrogen-containing heterocycle in approved pharmaceuticals. rsc.org Pyridine derivatives are key components in drugs for a wide range of conditions. For instance, derivatives of (pyridin-2-yl)methanol have been developed as potent and selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is implicated in pain and inflammation. gatech.edueur.nl The strategic combination of these two rings, as seen in this compound, creates a structure with potential for diverse biological activities, making it a theoretically attractive starting point for medicinal chemistry campaigns.

Utilization as a Versatile Building Block in Complex Organic Synthesis

There is no specific information available in the surveyed literature detailing the use of this compound as a building block in complex organic synthesis. Nevertheless, the principles of synthetic chemistry indicate that functionalized heterocyclic compounds of this nature are highly valuable.

Building blocks in organic synthesis are molecular fragments that can be readily incorporated into larger, more complex structures. rsc.orgeur.nlnih.govmdpi.commdpi.com The utility of a building block is determined by its functional groups, which allow for predictable and efficient chemical reactions. The this compound molecule possesses several key features that would make it a versatile synthetic intermediate:

A secondary amine within the piperidine ring, which can be a site for N-alkylation or acylation.

A primary alcohol (-CH2OH group), which can be oxidized to an aldehyde or carboxylic acid, or converted into an ester or ether.

A pyridine ring , which can undergo various substitution reactions.

A chiral center at the 2-position of the piperidine ring, which could be used to introduce stereospecificity into a target molecule.

The synthesis of multi-substituted chiral piperidines is an active area of research, as these structures are central to many natural alkaloids and pharmaceutical agents. nih.gov Strategies often involve the stereoselective synthesis of functionalized piperidines that can then be elaborated into more complex targets. nih.gov Therefore, a compound like this compound represents a pre-assembled, functionalized core that could streamline the synthesis of complex molecules containing the pyridinyl-piperidine motif.

Applications in Investigating Complex Biological Pathways and Systems

No specific research could be found that documents the use of this compound to investigate complex biological pathways or systems. The investigation of such pathways often relies on the use of small molecule probes to modulate the function of specific proteins. nih.govnih.gov

The general approach involves identifying a compound that interacts with a specific biological target, such as an enzyme or receptor, and then using that compound to study the downstream effects of modulating that target's activity. nih.gov This can help to elucidate the role of the target protein in a larger biological process or disease state.

Given that the pyridinyl-piperidine scaffold is present in numerous bioactive compounds, it is plausible that derivatives of this compound could be synthesized and screened for activity against various biological targets. For example, different substitutions on the pyridine ring or modifications of the methanol (B129727) group could lead to selective inhibitors or activators of specific proteins. Such a library of related compounds could become a valuable toolset for chemical biologists to probe cellular signaling and uncover new therapeutic opportunities.

Future Directions and Emerging Research Perspectives

Exploration of Uncharted Biological Activities and Therapeutic Indications

While the specific biological profile of (1-(Pyridin-3-yl)piperidin-2-yl)methanol remains largely uncharted, the constituent pyridine (B92270) and piperidine (B6355638) rings are prevalent in a vast array of biologically active compounds. researchgate.net This suggests a high probability of discovering novel therapeutic applications for this compound and its derivatives.

The pyridine moiety is a key component in numerous drugs with a wide range of activities, including antiviral, anticancer, and antimicrobial effects. nih.govnih.gov Similarly, the piperidine ring is a common feature in many alkaloids and synthetic pharmaceuticals, contributing to their pharmacological effects. nih.gov The analgesic activity of some piperidine derivatives, for instance, has been documented. researchgate.netnih.gov

Given the structural similarities to known neuroactive compounds, a primary area of investigation should be the central nervous system (CNS). researchgate.netnih.gov Pyridine alkaloids, for example, have shown activity in the CNS. nih.gov The structural motif of a pyridine ring linked to a piperidine is found in ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in a variety of neurological and psychiatric disorders. nih.gov Therefore, screening this compound and its analogs for activity at various CNS targets, including but not limited to nAChRs, is a logical next step.

Furthermore, the potential for this scaffold to exhibit anticancer properties should not be overlooked. nih.govnih.gov A number of pyridine derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. nih.gov The substitution pattern on the pyridine and piperidine rings can be systematically varied to explore this potential.

The following table summarizes potential, yet unexplored, biological activities for this compound based on the activities of related structural motifs.

Potential Biological Activity Rationale based on Structural Analogs Relevant Compound Classes Citation
Central Nervous System ActivityThe pyridine-piperidine scaffold is present in known nicotinic acetylcholine receptor (nAChR) ligands.Pyridine Alkaloids, Nicotinic Receptor Ligands researchgate.netnih.govnih.gov
AnticancerPyridine derivatives have shown antiproliferative effects against various cancer cell lines.Pyridine-based anticancer agents nih.govnih.gov
AnalgesicPiperidine derivatives have been reported to possess pain-relieving properties.Piperidine-based analgesics researchgate.netnih.gov
AntimicrobialThe pyridine ring is a common feature in compounds with antibacterial and antifungal activity.Pyridine-based antimicrobial agents nih.gov

Development of Advanced Methodologies for Stereocontrol and Scalable Synthesis

The development of efficient and stereoselective synthetic routes is crucial for the exploration of this compound and its analogs. The presence of a stereocenter at the 2-position of the piperidine ring necessitates methods that can control the stereochemistry, as different stereoisomers can exhibit vastly different biological activities.

Recent advances in the synthesis of substituted piperidines offer promising avenues. nih.gov Stereoselective synthesis of 2-substituted piperidines has been achieved using various techniques, including the use of chiral auxiliaries like η4-dienetricarbonyliron complexes, which can exert complete control over the stereoselectivity of the reaction. rsc.orgnih.gov Asymmetric synthesis of 2-substituted piperidines has also been explored, providing access to enantiomerically pure compounds. researchgate.net

For the large-scale production required for extensive biological evaluation and potential clinical development, scalable synthesis methods are paramount. researchgate.net Recent research has focused on developing streamlined and cost-effective approaches to complex piperidines. news-medical.net This includes multicomponent reactions that allow for the construction of highly functionalized piperidines in a single step, as well as flow chemistry techniques that can offer improved efficiency and safety for large-scale production. researchgate.netnih.gov The development of catalytic methods, such as those employing rhodium or palladium, for the synthesis of functionalized piperidines also holds significant promise for scalability. acs.org

The table below highlights some advanced synthetic methodologies applicable to the synthesis of this compound.

Synthetic Methodology Key Features Potential Application Citation
Chiral Auxiliary-Mediated SynthesisUtilizes a temporary chiral group to direct stereoselective bond formation.Control of the stereocenter at the C2 position of the piperidine ring. rsc.orgnih.gov
Asymmetric CatalysisEmploys a chiral catalyst to generate an excess of one enantiomer.Enantioselective synthesis of the desired stereoisomer. researchgate.netacs.org
Multicomponent ReactionsCombines three or more starting materials in a single reaction vessel to form a complex product.Efficient and atom-economical synthesis of diverse analogs. researchgate.net
Flow ChemistryConducts reactions in a continuous stream rather than in a batch reactor.Improved scalability, safety, and control over reaction parameters. nih.gov

Integration with Systems Biology and Multi-Omics Approaches for Comprehensive Understanding

To gain a deeper understanding of the biological effects of this compound and to identify its molecular targets, the integration of systems biology and multi-omics approaches is essential. These modern techniques can provide a holistic view of the compound's interactions within a biological system, moving beyond the traditional one-drug-one-target paradigm. genome.jp

In silico target prediction tools can be employed as a first step to generate hypotheses about the potential protein targets of this compound. clinmedkaz.orgphyschemres.org By comparing the structure of the compound to databases of known ligands and their targets, it is possible to identify potential binding partners. Computational models can also predict protein-protein interactions that may be modulated by the compound. nih.gov

Following in silico predictions, experimental validation using multi-omics technologies can provide a comprehensive picture of the compound's effects. For instance, proteomics can identify changes in protein expression levels upon treatment with the compound, while transcriptomics can reveal alterations in gene expression. Metabolomics can provide insights into the metabolic pathways affected by the compound. The integration of these datasets can help to elucidate the mechanism of action and identify potential biomarkers of activity. Such approaches have been successfully applied in the study of neuroactive compounds and can be adapted for the investigation of this compound.

Approach Description Potential Outcome for this compound Citation
In Silico Target PredictionComputational screening against databases of known protein targets.Identification of potential molecular targets and off-targets. clinmedkaz.orgphyschemres.org
ProteomicsLarge-scale analysis of proteins to determine changes in expression and post-translational modifications.Understanding the cellular pathways affected by the compound.
TranscriptomicsAnalysis of the complete set of RNA transcripts to identify changes in gene expression.Elucidation of the genetic networks modulated by the compound.
MetabolomicsComprehensive analysis of small molecule metabolites in a biological system.Insight into the metabolic perturbations caused by the compound.
Integrated Multi-Omics AnalysisCombining data from different omics platforms to build a comprehensive model of the compound's action.A holistic understanding of the mechanism of action and identification of novel therapeutic indications. genome.jp

Rational Design of Analogs with Improved Potency and Selectivity

The rational design of analogs of this compound is a key strategy to optimize its pharmacological properties, aiming for improved potency, selectivity, and pharmacokinetic profiles. cresset-group.com Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how modifications to the chemical structure affect biological activity. nih.govnih.gov

The following table outlines potential strategies for the rational design of analogs of this compound.

Design Strategy Rationale Example Modification Expected Outcome Citation
Pyridine Ring SubstitutionTo modulate electronic properties and interactions with the receptor.Introduction of electron-donating or electron-withdrawing groups.Enhanced potency and/or selectivity for specific nAChR subtypes. nih.gov
Piperidine Ring ModificationTo alter conformational preferences and steric interactions.Variation of the substituent at the C2-position; introduction of substituents at other positions.Improved binding affinity and selectivity.
Isosteric ReplacementTo improve pharmacokinetic properties while maintaining biological activity.Replacement of the pyridine ring with other heterocycles (e.g., pyrimidine (B1678525), thiazole).Enhanced metabolic stability or bioavailability. nih.gov
Scaffold HoppingTo explore novel chemical space and identify new intellectual property.Replacing the pyridinyl-piperidine core with a different scaffold that maintains key pharmacophoric features.Discovery of novel chemotypes with improved properties. cresset-group.com

By systematically applying these future-oriented research strategies, the full therapeutic potential of the this compound scaffold can be unlocked, potentially leading to the development of novel drugs for a range of diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1-(Pyridin-3-yl)piperidin-2-yl)methanol, and how can reaction conditions be optimized for higher yields?

  • Methodology : Synthesis typically involves multi-step reactions, starting with functionalized piperidine or pyridine derivatives. For example, intermediates like pyridinyl-piperidine scaffolds are formed via nucleophilic substitution or condensation reactions. Solvent choice (e.g., dichloromethane) and catalysts (e.g., triethylamine) are critical for regioselectivity and yield optimization . Reaction parameters such as temperature (0–25°C) and stoichiometric ratios of reagents must be tightly controlled to minimize side products.
  • Data Considerations : Yields for analogous compounds range from 26% to 56% depending on purification methods (e.g., column chromatography, recrystallization) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • Methodology :

  • 1H/13C NMR : Identify characteristic peaks for the pyridine ring (δ 7.2–8.5 ppm for aromatic protons) and piperidine-methanol moiety (δ 3.5–4.5 ppm for hydroxyl and adjacent CH2 groups).
  • IR Spectroscopy : Confirm the presence of hydroxyl (3200–3600 cm⁻¹) and aromatic C-H (3050–3100 cm⁻¹) stretches.
    • Data Contradictions : Variability in peak splitting (e.g., due to steric hindrance or solvent effects) may require DFT calculations or X-ray crystallography for resolution .

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?

  • Methodology : Use software suites like SHELXL for small-molecule refinement or PHENIX for high-resolution macromolecular data. For twinned crystals, employ twin-law refinement in SHELXL .
  • Case Study : In analogous piperidine derivatives, bond angles (e.g., C-N-C in piperidine: ~111°) and torsional angles (e.g., pyridine-piperidine dihedral: 15–25°) are critical for validating stereochemistry .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • Steric Effects : Bulky substituents on the pyridine ring reduce accessibility to the piperidine nitrogen, slowing alkylation.
  • Electronic Effects : Electron-withdrawing groups (e.g., halogens) on pyridine enhance electrophilicity at the adjacent carbon, facilitating SN2 reactions.
    • Data Analysis : For example, chlorinated analogs show 20–30% faster reaction kinetics compared to non-halogenated derivatives .

Q. What mechanisms underpin the biological activity of this compound in enzyme inhibition studies?

  • Methodology :

  • Competitive Inhibition : The compound may bind to enzyme active sites via hydrogen bonding (hydroxyl group) and π-π stacking (pyridine ring).
  • Allosteric Modulation : Piperidine flexibility allows conformational changes in target proteins, as seen in kinase inhibition assays .
    • Validation : Use isothermal titration calorimetry (ITC) to measure binding affinities (Kd ≈ 1–10 µM for related compounds) .

Key Challenges in Research

  • Synthetic Pitfalls : Low yields due to competing elimination reactions in piperidine ring formation. Mitigate via low-temperature conditions and slow reagent addition .
  • Analytical Conflicts : Discrepancies in spectroscopic data (e.g., solvent-dependent NMR shifts) require cross-validation with X-ray or computational models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.